molecular formula C7H6ClF3N2 B1590214 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine CAS No. 34207-44-8

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B1590214
CAS No.: 34207-44-8
M. Wt: 210.58 g/mol
InChI Key: YCWXOQCYLKOSKL-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C7H6ClF3N2. It is a derivative of benzene, featuring both chloro and trifluoromethyl substituents, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine typically involves the nitration of 2-Chloro-5-(trifluoromethyl)benzene, followed by reduction of the nitro groups to amines. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the diamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amine groups can be oxidized to nitro groups or other functional groups.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
  • 1-Chloro-2-(trifluoromethyl)benzene

Uniqueness

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These substituents influence its reactivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWXOQCYLKOSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496564
Record name 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34207-44-8
Record name 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 4-chloro-3,5-dinitro-benzotrifluoride and 47 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 29.8 g of 3,5-diamino-4-chloro-benzotrifluoride (yield 95.8% of theory) are obtained. Elementary analysis:
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.48 g of Pt/C catalyst (5%) and 1.5 g of water are placed in a beaker and mixed with 103 mg of aqueous H3PO2 solution (50% by weight, corresponding to 5% by weight phosphorus, based on the catalyst). The mixture is stirred for 10 minutes at room temperature, then 77 mg of vanadylacetyl acetonate VO(acac)2 are added and stirred for a further 5 minutes. 40 g of 4-chloro-3,5-dinitro-benzotrifluoride and 47 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 29.8 g of 3,5-diamino-4-chloro-benzotrifluoride (yield 95.8% of theory) are obtained. Elementary analysis:
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
vanadylacetyl acetonate VO(acac)2
Quantity
77 mg
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
0.48 g
Type
catalyst
Reaction Step Five
Name
Quantity
103 mg
Type
catalyst
Reaction Step Six
Quantity
47 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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